(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide
Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide is an α,β-unsaturated amide derivative featuring a benzodioxole ring and a 4-cyclohexylphenyl substituent.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-22(13-7-16-6-12-20-21(14-16)26-15-25-20)23-19-10-8-18(9-11-19)17-4-2-1-3-5-17/h6-14,17H,1-5,15H2,(H,23,24)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYRJNIASIXYFM-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Prop-2-enamide Moiety: This can be achieved by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.
Coupling of the Benzodioxole and Prop-2-enamide: The final step involves coupling the benzodioxole derivative with the prop-2-enamide moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antioxidant Activity
Compounds containing benzodioxole moieties are recognized for their ability to scavenge free radicals. This property positions (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide as a candidate for developing antioxidant agents that can mitigate oxidative stress-related diseases.
Anti-inflammatory Properties
The structural features of this compound may inhibit inflammatory pathways. Preliminary studies have indicated that similar compounds can reduce inflammation markers, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
Anticancer Effects
Research has shown that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This compound's unique arrangement of functional groups may enhance its efficacy against various cancer types, making it a promising candidate for anticancer drug development.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug design. Interaction studies can reveal insights into its binding affinities and mechanisms of action against specific diseases.
Cosmetic Applications
The compound's antioxidant properties also make it suitable for inclusion in skincare formulations aimed at reducing oxidative damage to the skin. Its potential to protect skin cells from free radicals could lead to its use in anti-aging products and formulations designed to improve skin health.
Agricultural Applications
If further studies confirm antimicrobial properties, this compound could be explored as a natural pesticide or fungicide. The increasing demand for eco-friendly agricultural solutions positions this compound as a viable candidate for sustainable agricultural practices.
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of compounds with benzodioxole structures, this compound demonstrated significant free radical scavenging activity compared to standard antioxidants. This finding supports its potential use in therapeutic formulations aimed at oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Mechanisms
Research evaluating the anti-inflammatory effects of similar compounds revealed that they could effectively lower pro-inflammatory cytokines in vitro. The unique structure of this compound is hypothesized to enhance this effect, warranting further investigation into its clinical applications.
Case Study 3: Anticancer Potential
A recent study on derivatives of benzodioxole indicated their capacity to induce apoptosis in various cancer cell lines. The results suggest that this compound may exhibit similar anticancer properties, making it a subject of interest for future oncology research.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The benzodioxole ring could interact with biological macromolecules through π-π stacking or hydrogen bonding, while the cyclohexylphenyl group could enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Efficiency: Analogs with electron-withdrawing groups (e.g., cyano in compounds 36a–37b) show moderate to high yields (52–83%), suggesting that substituent electronics influence reaction efficiency .
- Melting Points : Bulky substituents (e.g., naphthyl in 36a) correlate with higher melting points (228–288°C), likely due to enhanced crystallinity . The cyclohexylphenyl group in the target compound may similarly elevate its melting point compared to phenyl derivatives.
Electronic and Spectroscopic Properties
Table 2: Computational and Spectroscopic Data for Selected Analogs
Key Observations :
- Electron Density Effects : Electron-donating groups (e.g., methoxy in 2,4-dimethoxyphenyl) reduce the HOMO-LUMO gap (3.95 eV), enhancing charge transfer and hyperpolarizability (β₀ = 1.78 × 10⁻³⁰ esu) . The cyclohexylphenyl group, being electron-neutral but bulky, may moderately affect these properties.
- Vibrational Shifts : The C=O stretch in amides (~1650 cm⁻¹) and C=C stretch (~1590 cm⁻¹) are sensitive to substituent effects. Chlorophenyl derivatives show upward shifts due to electron-withdrawing effects .
Key Observations :
- Antimicrobial Potential: The 4-chlorophenyl analog exhibits broad-spectrum antimicrobial activity, likely due to enhanced membrane interaction from the halogen . The cyclohexylphenyl group may similarly improve bioavailability.
- Anti-Inflammatory Effects : Amides with electron-rich aromatic groups (e.g., feruloyltyramine) show significant anti-inflammatory activity, suggesting that the benzodioxole core is critical for this activity .
Biological Activity
Introduction
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide is a synthetic organic molecule notable for its unique structural features, including a prop-2-enamide backbone and a 1,3-benzodioxole moiety. These characteristics suggest potential biological activities that merit investigation in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 309.38 g/mol. The presence of the benzodioxole group is associated with various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.38 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Antioxidant Activity
Compounds containing the benzodioxole structure are often recognized for their ability to scavenge free radicals, thereby exhibiting significant antioxidant activity . This property is crucial in reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
The structural features of this compound suggest potential anti-inflammatory effects . Preliminary studies indicate that similar compounds can inhibit pathways involved in inflammation by downregulating pro-inflammatory cytokines.
Anticancer Effects
Research indicates that derivatives of this compound may possess anticancer properties , potentially through mechanisms such as apoptosis induction and cell cycle arrest. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antioxidant Studies : A study demonstrated that benzodioxole derivatives significantly reduced oxidative stress markers in cellular models, indicating their potential as therapeutic agents against oxidative damage.
- Anti-inflammatory Research : Research on similar compounds revealed their effectiveness in reducing inflammation in animal models, suggesting that this compound could be beneficial in treating inflammatory diseases.
- Anticancer Investigations : In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, derivatives have been tested against breast and colon cancer cells, showing promising results.
Potential Applications
Given its biological activities, this compound has potential applications across multiple fields:
- Pharmaceuticals : Development into therapeutic agents for conditions related to oxidative stress, inflammation, and cancer.
- Cosmetics : Utilization as an ingredient in skincare products aimed at reducing oxidative damage.
- Agriculture : Exploration as a natural pesticide or fungicide if antimicrobial properties are confirmed.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide?
- Methodology : Begin with a Claisen-Schmidt condensation between a benzodioxole-derived aldehyde (e.g., 3,4-methylenedioxybenzaldehyde) and an acetophenone derivative (e.g., 4-cyclohexylacetophenone) under basic conditions (e.g., NaOH/ethanol). Purify the intermediate via recrystallization. Subsequent amidation can be achieved using a coupling agent like EDCI/HOBt in anhydrous DCM or DMF, followed by column chromatography for isolation .
- Validation : Confirm intermediate purity via TLC and final product structure using H/C NMR and HRMS.
Q. Which techniques are critical for structural elucidation of this compound?
- X-ray Crystallography : Employ SHELX programs (SHELXL for refinement) to resolve crystal structures. Use ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .
- Spectroscopy : Combine UV-Vis (for conjugation analysis), IR (amide C=O stretch ~1650–1680 cm), and H NMR (doublet for E-configuration olefinic protons, δ ~6.5–7.5 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Variables : Test solvent polarity (DMF vs. THF), catalyst loading (e.g., 1–5 mol% DMAP), and temperature (room temp vs. reflux). For amidation, optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs).
- Analysis : Use Design of Experiments (DoE) to identify critical factors. Monitor reaction progress via LC-MS and compare yields using ANOVA .
Q. What computational strategies are effective for studying target binding interactions?
- Docking Protocols : Use AutoDock Vina with Lamarckian genetic algorithm parameters (exhaustiveness = 20, energy range = 4). Prepare the ligand and receptor (e.g., telomerase or fungal enzyme) using PyMOL for protonation state correction. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess stability .
- Scoring : Prioritize compounds with ΔG < −8 kcal/mol and hydrogen bonds to catalytic residues (e.g., His/Cys in falcipain) .
Q. How should discrepancies in crystallographic data (e.g., poor refinement statistics) be addressed?
- Troubleshooting : Check for twinning or disorder using PLATON. Re-refine with SHELXL using alternate constraints (e.g., DFIX for bond lengths). If R > 0.1, recollect data or apply multi-scan absorption corrections .
- Validation : Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) .
Data Interpretation & Mechanistic Studies
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Modifications : Introduce substituents on the benzodioxole (e.g., -OCH, -NO) or cyclohexylphenyl group (e.g., halogenation). Use ’s approach to synthesize cyano-substituted analogs for enhanced telomerase inhibition .
- Evaluation : Test in vitro bioactivity (e.g., IC against NSCLC cells) and correlate with LogP (ALOGPS) and polar surface area (PSA) .
Q. What strategies resolve contradictions between computational and experimental binding data?
- Reconciliation : Perform umbrella sampling to calculate binding free energy (MM-PBSA/GBSA). If simulations conflict with IC, re-evaluate protonation states (Epik) or solvation models .
- Experimental Validation : Use SPR or ITC to measure K and compare with docking scores .
Methodological Tables
| Crystallographic Refinement | Settings |
|---|---|
| Program | SHELXL |
| R Threshold | <0.25 |
| Disorder Handling | PART, SUMP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
